![molecular formula C19H23N3O B5658684 (3R*,4S*)-1-{[methyl(phenyl)amino]acetyl}-4-phenylpyrrolidin-3-amine](/img/structure/B5658684.png)
(3R*,4S*)-1-{[methyl(phenyl)amino]acetyl}-4-phenylpyrrolidin-3-amine
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Overview
Description
Synthesis Analysis
The synthesis of complex amines, similar to "(3R*,4S*)-1-{[methyl(phenyl)amino]acetyl}-4-phenylpyrrolidin-3-amine," often involves multicomponent reactions (MCRs), which provide a straightforward, innovative strategy for constructing multifaceted heterocycles. These MCRs are highly valued for their efficiency in synthesizing compounds with notable physiological, biological, and pharmacological activities. For example, recent advancements in MCRs have been specifically applied to the synthesis of substituted 2-aminopyridines, showcasing the method's viability and innovation in creating complex molecular structures (Sharma & Sinha, 2023).
Molecular Structure Analysis
Analyzing the molecular structure of complex amines involves spectroscopic methods and computational chemistry. High-resolution magnetic resonance spectroscopy and ab initio calculations are commonly employed to gain insights into the conformation and electronic properties of such compounds. These techniques provide a deep understanding of the molecular architecture, facilitating further modifications and applications of the compound .
Chemical Reactions and Properties
Complex amines undergo various chemical reactions, including nucleophilic substitutions and cyclization reactions, which are pivotal for their functionalization and application in synthesis. For instance, studies on activated phenylselanyl groups have highlighted multiple modes of activation leading to diverse chemical transformations, including the formation of β-halopyrrolidines through selenium-induced cyclization of homoallylic amines (Paulmier, 2001).
Physical Properties Analysis
The physical properties of complex amines, including solubility, melting point, and crystal structure, are crucial for their application in material science and pharmaceuticals. These properties are often determined through a combination of experimental methods and theoretical predictions, providing essential data for the compound's practical use.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and acid-base behavior, play a significant role in determining the compound's suitability for various applications. For example, the reductive amination process, involving the conversion of aldehydes or ketones into amines in the presence of reducing agents, is a fundamental reaction for synthesizing compounds with amine functionalities (Irrgang & Kempe, 2020).
properties
IUPAC Name |
1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-(N-methylanilino)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-21(16-10-6-3-7-11-16)14-19(23)22-12-17(18(20)13-22)15-8-4-2-5-9-15/h2-11,17-18H,12-14,20H2,1H3/t17-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRWBYTXRYUBOK-MSOLQXFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CC(C(C1)N)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)N1C[C@@H]([C@H](C1)N)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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